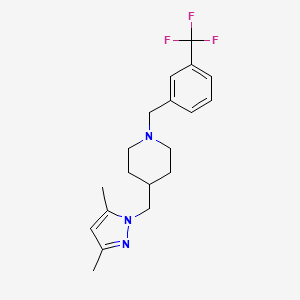
4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-(3-(trifluoromethyl)benzyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-(3-(trif
Activité Biologique
The compound 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-(3-(trifluoromethyl)benzyl)piperidine is a novel piperidine derivative featuring a pyrazole moiety. This compound has gained attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications.
- Chemical Formula : C16H19F3N4
- Molecular Weight : 348.35 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound can be summarized through various studies focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.
Antiproliferative Effects
Recent studies have indicated that compounds containing the pyrazole structure exhibit significant antiproliferative activity against various cancer cell lines. Specifically, the compound under investigation has shown effectiveness against:
- Breast Cancer : In vitro studies have demonstrated that similar pyrazole derivatives inhibit the growth of MDA-MB-231 breast cancer cells.
- Liver Cancer : The HepG2 liver cancer cell line has also been targeted by compounds with similar structural characteristics, indicating a broad spectrum of anticancer activity .
The mechanisms through which this compound exerts its biological effects include:
- mTORC1 Inhibition : The compound has been shown to reduce mTORC1 activity, a critical pathway involved in cell growth and proliferation. This inhibition leads to increased autophagy, which is beneficial in cancer therapy as it can induce cell death in tumor cells .
- Autophagy Modulation : Compounds related to this structure have been identified as autophagy modulators that disrupt autophagic flux under nutrient-deprived conditions, potentially leading to selective targeting of cancer cells that rely on autophagy for survival .
Case Studies
Several case studies highlight the effectiveness of pyrazole derivatives in clinical and preclinical settings:
Propriétés
IUPAC Name |
4-[(3,5-dimethylpyrazol-1-yl)methyl]-1-[[3-(trifluoromethyl)phenyl]methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3N3/c1-14-10-15(2)25(23-14)13-16-6-8-24(9-7-16)12-17-4-3-5-18(11-17)19(20,21)22/h3-5,10-11,16H,6-9,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXKPCBNQOYLBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)CC3=CC(=CC=C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













